4-(Hex-3-en-2-yl)-3-methylphenol, also known by its chemical formula CHO and CAS number 62536-90-7, is a phenolic compound characterized by a unique structure featuring a hex-3-en-2-yl side chain and a methyl group on the aromatic ring. This compound has garnered attention due to its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and industrial processes.
The compound can be synthesized through various chemical methods, primarily involving the alkylation of phenolic precursors. Its derivatives and related compounds are often studied for their biological activity and utility in chemical manufacturing.
4-(Hex-3-en-2-yl)-3-methylphenol falls under the category of phenolic compounds, which are known for their hydroxyl functional groups attached to aromatic rings. This classification is significant due to the chemical properties associated with phenols, such as their reactivity and ability to form hydrogen bonds.
The synthesis of 4-(Hex-3-en-2-yl)-3-methylphenol typically involves the following methods:
The molecular structure of 4-(Hex-3-en-2-yl)-3-methylphenol can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 62536-90-7 |
| InChI | InChI=1S/C13H18O/c1-4-5... |
| InChI Key | QVVUJGOLAMXHNJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CC(C)C1=CC(=C(C=C1)O)C |
The structure includes a hydroxyl group (-OH) attached to a phenolic ring, which contributes to its reactivity and interaction with biological systems.
4-(Hex-3-en-2-yl)-3-methylphenol can undergo various chemical reactions typical of phenolic compounds:
These reactions often involve catalysts or specific reaction conditions (e.g., temperature, solvent choice) that enhance product formation while reducing side reactions.
The mechanism of action for 4-(Hex-3-en-2-yl)-3-methylphenol primarily involves its interactions at the molecular level:
4-(Hex-3-en-2-yl)-3-methylphenol exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | Liquid |
| Density | Not specified |
| Boiling Point | Not specified |
The chemical properties include:
4-(Hex-3-en-2-yl)-3-methylphenol has diverse applications across several fields:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5